4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Sodium azide, potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield azides or thiocyanates .
Scientific Research Applications
4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, including potential inhibitors for various enzymes.
Biological Studies: The compound can act as an inhibitor of liver alcohol dehydrogenase, making it useful in biochemical research.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the pyrazole ring and bromine atom but lacks the sulfonamide group.
4-Iodopyrazole: Similar structure but with an iodine atom instead of bromine.
4-Chloro-1H-pyrazole: Contains a chlorine atom instead of bromine.
Uniqueness
4-BROMO-N-(15-DIMETHYL-1H-PYRAZOL-4-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the brominated pyrazole ring. This combination imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
4-bromo-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-11(7-13-15(8)2)14-18(16,17)10-5-3-9(12)4-6-10/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFYUOOEIFTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.